Lycopane
CAS No.: 45316-02-7
Cat. No.: VC0534137
Molecular Formula: C40H82
Molecular Weight: 563.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 45316-02-7 |
|---|---|
| Molecular Formula | C40H82 |
| Molecular Weight | 563.1 g/mol |
| IUPAC Name | 2,6,10,14,19,23,27,31-octamethyldotriacontane |
| Standard InChI | InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3 |
| Standard InChI Key | VZVGMMPGAFGVOS-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
| Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physical Properties
Lycopane’s molecular structure consists of eight isoprene units arranged in a tail-to-tail configuration, forming a fully saturated hydrocarbon chain (Fig. 1) . Unlike its unsaturated precursor lycopene—a carotenoid with 11 conjugated double bonds—lycopane lacks double bonds, rendering it chemically inert under most environmental conditions . This saturation contributes to its stability over geological timescales, making it a reliable biomarker for studying ancient sedimentary environments .
Table 1: Key Physical Properties of Lycopane
| Property | Value |
|---|---|
| Molecular formula | CH |
| Molecular weight | 563.08 g/mol |
| Boiling point | 589.8 ± 17.0 °C |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform) |
| Raman signature | Strong band at 1455 cm (CH scissoring) |
The absence of functional groups and chromophores results in a colorless appearance, distinguishing it from pigmented carotenoids like lycopene . Its structural simplicity allows it to persist in sediments long after other biomarkers degrade .
Biosynthetic Origins and Diagenetic Pathways
The biosynthesis of lycopane remains unresolved, but two primary hypotheses dominate:
Direct Microbial Synthesis
Methanogenic archaea are proposed producers, as lycopane frequently co-occurs with archaeal lipids (e.g., archaeol) in anoxic marine sediments . Stable carbon isotope analyses (δC values: -23.6‰ to -32.9‰) support a photoautotrophic origin, but methanogens could also contribute under specific conditions . For example, in the Black Sea and Cariaco Trench, lycopane concentrations peak in anoxic waters (0.3–1.1 ng/L), correlating with methanogenic activity .
Diagenetic Transformation of Lycopene
Distribution in Modern and Ancient Environments
Lycopane’s occurrence is strongly linked to redox conditions. Key findings include:
Table 2: Lycopane Concentrations in Selected Environments
| Location | Concentration (ng/L or ng/g) | Redox Condition |
|---|---|---|
| Central Pacific Gyre | 1.5 (surface waters) | Oxic |
| Cariaco Trench | 1.1 (anoxic zone) | Anoxic |
| Black Sea | 0.3 (anoxic zone) | Anoxic |
| Messel Shale | 12.4 (sediment) | Ancient lacustrine anoxia |
In the Japan Sea, an unexpected distribution pattern was observed: the upper dark layer (weakly anoxic) showed higher lycopane/C n-alkane ratios than the lower layer (strongly anoxic), challenging its use as a straightforward palaeoredox proxy . This anomaly suggests lycopane accumulation may also reflect primary productivity shifts or differential preservation .
Analytical Techniques for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC/MS)
Lycopane co-elutes with n-C alkanes on non-polar GC columns, necessitating selective ion monitoring (m/z 57, 71, 85) for identification . Its diagnostic fragmentation pattern includes periodic ions spaced 14 Da apart, characteristic of isoprenoid alkanes .
Raman Spectroscopy
Lycopane’s Raman spectrum features distinct bands at 1455 cm (CH scissoring) and 1130–1000 cm (C-C stretching), differentiating it from lycopene . This non-destructive method is particularly valuable for astrobiological studies, where sample preservation is critical .
Applications in Geochemical Studies
Thermometric Indicators
Lycopane’s thermal stability allows it to serve as a maturity indicator in petroleum systems. In the Sdom Formation (Israel), lycopane persists at vitrinite reflectance values >1.0%, outperforming hopanes and steranes .
Astrobiological Relevance
Lycopane’s resistance to radiation and oxidation makes it a promising target for detecting extinct life on Mars or icy moons . Raman spectrometers on rovers (e.g., NASA’s Perseverance) could identify lycopane’s signature bands in ancient lacustrine sediments, providing evidence of past microbial ecosystems .
Current Research Gaps and Future Directions
-
Biosynthetic Pathways: Culturing putative lycopane-producing archaea or bacteria is critical to confirm biosynthesis routes .
-
Diagenetic Modeling: Laboratory simulations of lycopene-to-lycopane conversion under sulfidic conditions are needed .
-
Proxy Calibration: Expanding lycopane/C n-alkane datasets across diverse basins will refine its palaeoredox reliability .
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